molecular formula C15H19N3O4 B3991168 4-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZOYL]MORPHOLINE

4-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZOYL]MORPHOLINE

Cat. No.: B3991168
M. Wt: 305.33 g/mol
InChI Key: SSFKJZWOFJZTRE-UHFFFAOYSA-N
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Description

4-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZOYL]MORPHOLINE is a complex organic compound that features a morpholine ring substituted with a nitro group and a pyrrolidinyl group on a benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZOYL]MORPHOLINE typically involves multi-step organic reactions. One common route includes the nitration of a benzoyl precursor followed by the introduction of the pyrrolidinyl group. The final step involves the formation of the morpholine ring. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of industrial reactors can optimize the production process, ensuring consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZOYL]MORPHOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

Major products formed from these reactions include various derivatives of the original compound, such as amines from the reduction of the nitro group and substituted benzoyl derivatives from electrophilic aromatic substitution .

Scientific Research Applications

4-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZOYL]MORPHOLINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZOYL]MORPHOLINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinyl and morpholine rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-4-(pyrrolidin-1-yl)benzoic acid
  • 4-(Pyrrolidin-1-yl)benzonitrile derivatives
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

4-[3-NITRO-4-(PYRROLIDIN-1-YL)BENZOYL]MORPHOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

morpholin-4-yl-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c19-15(17-7-9-22-10-8-17)12-3-4-13(14(11-12)18(20)21)16-5-1-2-6-16/h3-4,11H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFKJZWOFJZTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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